6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol
Overview
Description
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
- Reactivity with Hydrazines : The reactivity of 6-(nitrophenyl or trimethoxyphenyl)-4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridine derivatives with hydrazines has been studied, revealing that the product structure (e.g., hydrazones, pyrazolines, pyridazinones) varies with reaction conditions. This provides insights into the synthetic versatility of pyridazinone derivatives for chemical synthesis (Figueroa et al., 2006).
- Sonogashira Cross-Coupling : A palladium-catalysed Sonogashira cross-coupling reaction was utilized to prepare 6-phenyl-3(2H)-pyridazinones with different alkynyl groups, showcasing a method for the synthesis of functionally diverse pyridazinone derivatives (Coelho et al., 2003).
Biological and Pharmacological Research
- Anticonvulsant Activity : Some synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives exhibited significant anticonvulsant activity, highlighting the potential of pyridazinone derivatives in developing anticonvulsant therapies (Samanta et al., 2011).
- Inhibitory Effect on Corrosion : Pyridazine derivatives have demonstrated effectiveness as inhibitors for the corrosion of mild steel in acidic environments. Their efficiency varies with the structure, offering insights into the development of corrosion inhibitors (Mashuga et al., 2017).
Material Science and Dyes
- Disperse Dyes for Polyester Fabrics : Pyridazine derivatives were synthesized and applied to polyester fiber as disperse dyes, displaying a range of hues from orange-yellow to orange-red. This research highlights the utility of these compounds in textile dyeing applications (Deeb et al., 2014).
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(16)15-14-9/h4-7H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHZSZNMYXIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NNC(=O)C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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